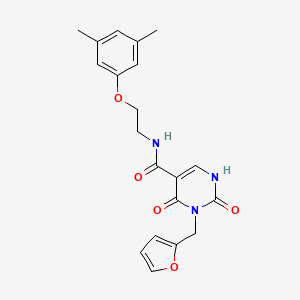

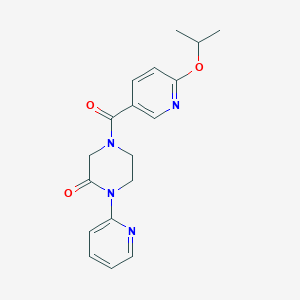

![molecular formula C13H13N5O3S3 B2597899 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2176338-57-9](/img/structure/B2597899.png)

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes the compound , often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the use of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have an enormous capability to produce mesoionic salts .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative and conditions. For instance, 1,3,4-thiadiazole was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrases

A series of sulfonamides, including compounds related to the structure , were investigated for their inhibition of human carbonic anhydrases (CAs), particularly the isoforms hCA I, II, IX, and XII. These isoforms play roles in various physiological processes, and their inhibitors are of interest for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The study found that these sulfonamides showed significant inhibitory activity, particularly against hCA II and the tumor-associated isoforms IX and XII, with low nanomolar activity observed against hCA II (A. Alafeefy et al., 2015).

Enzyme Inhibition Studies

Compounds bearing the 1,3,4-oxadiazole moiety, closely related to the compound , were synthesized and screened against the butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to determine ligand-BChE binding affinity and orientation within the active sites of the human BChE protein. The study highlighted the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 in the ligand stabilization within the binding site (H. Khalid et al., 2016).

Antimicrobial Activity

A study synthesized N-substituted derivatives of a compound structurally similar to the one and evaluated their antimicrobial activity. The synthesized compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents (H. Khalid et al., 2016).

Mécanisme D'action

The mechanism of action of 1,3,4-thiadiazole derivatives is based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are the requirements for low toxicity and in vivo stability . These derivatives can strongly interact with biomolecules (proteins and DNA) .

Propriétés

IUPAC Name |

4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S3/c19-24(20,11-3-1-2-10-12(11)17-23-16-10)18-6-4-9(5-7-18)21-13-15-14-8-22-13/h1-3,8-9H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMEWMTJSSTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

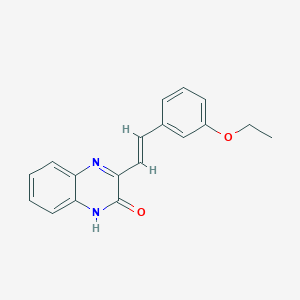

![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)

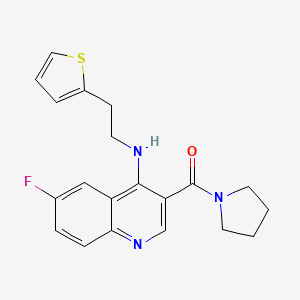

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)

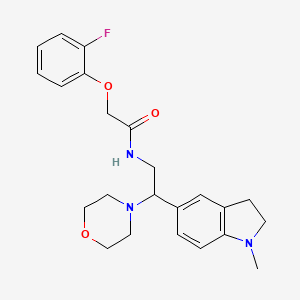

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)

![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)